3-O-Methyl-d-glucose

Description

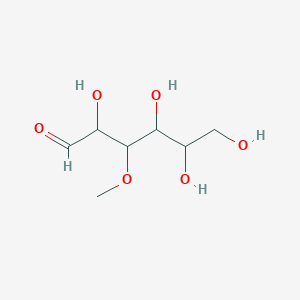

Structure

3D Structure

Propriétés

IUPAC Name |

2,4,5,6-tetrahydroxy-3-methoxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTFNDVZYPHUEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C=O)O)C(C(CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146-72-5 | |

| Record name | D-Glucose, 3-O-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-O-Methyl-d-glucose: A Tool for Probing Glucose Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyl-d-glucose (3-OMG) is a synthetic, non-metabolizable analog of D-glucose that has become an indispensable tool in the study of cellular glucose transport. Its unique property of being recognized and transported by glucose transporter (GLUT) proteins, without being subsequently phosphorylated and entering glycolysis, allows for the specific investigation of the transport step of glucose uptake. This technical guide provides a comprehensive overview of 3-O-Methyl-d-glucose, including its chemical and physical properties, its mechanism of action, and its applications in research and drug development. Detailed experimental protocols for its use in glucose uptake assays are provided, along with a summary of key quantitative data. Furthermore, this guide explores its role in dissecting the insulin signaling pathway and its utility in the screening of novel therapeutic agents targeting glucose transport.

Introduction

3-O-Methyl-d-glucose is a D-glucose derivative in which the hydroxyl group at the C-3 position is replaced by a methoxy group. This structural modification prevents its phosphorylation by hexokinase, the first enzymatic step in glycolysis.[1] Consequently, 3-OMG is transported into the cell but is not metabolized, allowing it to equilibrate across the cell membrane.[2] This characteristic makes it an ideal probe for studying the kinetics and regulation of glucose transport systems, independent of downstream metabolic events.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-O-Methyl-d-glucose is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₄O₆ |

| Molecular Weight | 194.18 g/mol |

| CAS Number | 146-72-5 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

| Synonyms | 3-O-Methylglucose, 3-Methylglucose |

Mechanism of Action: A Competitive Inhibitor of Glucose Transport

3-O-Methyl-d-glucose acts as a competitive inhibitor of glucose transport. It binds to the same active site on glucose transporter proteins (GLUTs) as D-glucose, thereby competing for transport into the cell. Because it is not metabolized, the intracellular concentration of 3-OMG rises until it reaches equilibrium with the extracellular concentration. This competition for the transporter allows researchers to study the transport process itself.

Quantitative Data: Transport Kinetics

The transport of 3-O-Methyl-d-glucose follows Michaelis-Menten kinetics, characterized by the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters can vary depending on the cell type, the specific GLUT isoform expressed, and the experimental conditions.

| Cell Type | GLUT Isoform(s) | Km (mM) | Vmax (nmol/mg protein/min) | Reference |

| Rat Hepatocytes | GLUT2 | 18.1 ± 5.9 | 86.2 ± 9.7 (mmol/L of cell water/min) | [3] |

| Newborn Pig Red Blood Cells | Not specified | 15.2 - 18.2 | Not specified | [4] |

Note: While 3-O-Methyl-d-glucose is a competitive inhibitor, specific inhibition constant (Ki) values are not widely reported in the literature. The focus is typically on its transport kinetics (Km and Vmax) as a glucose analog. One study did note that 3-O-Methyl-d-glucose increased the Ki of the GLUT4 inhibitor indinavir in a dose-dependent manner.[4][5]

Experimental Protocols

The use of radiolabeled 3-O-Methyl-d-glucose (e.g., [³H]-3-O-Methyl-d-glucose or [¹⁴C]-3-O-Methyl-d-glucose) is a common method for measuring glucose transport. Below are generalized protocols for glucose uptake assays in different cell types.

Glucose Uptake Assay in Erythrocytes

This protocol is adapted from a method used for the diagnosis of Glucose Transporter Protein Syndrome (GTPS).[6]

Materials:

-

Freshly collected blood in sodium-heparin or citrate-phosphate-dextrose.

-

[¹⁴C]-3-O-Methyl-d-glucose (1 µCi/mL).

-

Unlabeled 3-O-Methyl-d-glucose.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare a stock solution of 0.5 mmol/L [¹⁴C]-3-O-Methyl-d-glucose.

-

Wash erythrocytes three times in PBS.

-

Resuspend the erythrocytes to a 50% hematocrit in PBS.

-

Initiate the uptake by adding the radiolabeled 3-OMG solution to the erythrocyte suspension at 4°C.

-

At defined time intervals (e.g., 5, 10, 15, 20 seconds), terminate the reaction by adding ice-cold PBS with a stop solution (e.g., 20 µM cytochalasin B).

-

Pellet the cells by centrifugation and wash three times with ice-cold PBS.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysate for normalization.

Glucose Uptake Assay in Cultured Adherent Cells (e.g., Adipocytes, Muscle Cells)

Materials:

-

Cultured cells (e.g., 3T3-L1 adipocytes, L6 myotubes).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

[³H]-3-O-Methyl-d-glucose.

-

Insulin (for stimulated uptake).

-

Stop solution (e.g., ice-cold PBS with 20 µM cytochalasin B).

-

Lysis buffer (e.g., 0.1% SDS).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Seed cells in multi-well plates and differentiate as required (e.g., for adipocytes and myotubes).

-

Serum-starve the cells for 2-4 hours prior to the assay.

-

Wash the cells with KRH buffer.

-

For insulin-stimulated uptake, incubate the cells with a known concentration of insulin (e.g., 100 nM) for 20-30 minutes at 37°C.

-

Initiate glucose uptake by adding KRH buffer containing [³H]-3-O-Methyl-d-glucose (and insulin for stimulated conditions).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by aspirating the uptake solution and washing the cells rapidly with ice-cold stop solution.

-

Lyse the cells with lysis buffer.

-

Measure the radioactivity in the lysate using a scintillation counter.

-

Determine the protein concentration of the lysate for normalization.

Application in Research: Dissecting the Insulin Signaling Pathway

3-O-Methyl-d-glucose is a critical tool for studying the insulin signaling pathway, particularly the translocation of the glucose transporter GLUT4 to the plasma membrane in insulin-sensitive tissues like muscle and adipose tissue.

Insulin binding to its receptor initiates a phosphorylation cascade involving Insulin Receptor Substrate (IRS) proteins and the activation of Phosphoinositide 3-kinase (PI3K). This leads to the activation of Akt (also known as Protein Kinase B), a key downstream effector. Activated Akt phosphorylates a number of substrates, ultimately resulting in the translocation of GLUT4-containing vesicles from intracellular storage compartments to the plasma membrane. The fusion of these vesicles with the membrane increases the number of functional GLUT4 transporters on the cell surface, facilitating glucose uptake.

By using 3-O-Methyl-d-glucose, researchers can specifically measure the transport step that is the culmination of this signaling cascade, without the confounding effects of glucose metabolism. This allows for the precise assessment of the functionality of the insulin signaling pathway in various physiological and pathological states, such as insulin resistance and type 2 diabetes.

Application in Drug Development

The ability to specifically measure glucose transport makes 3-O-Methyl-d-glucose a valuable tool in drug discovery and development, particularly for metabolic diseases and cancer.

Screening for Insulin Sensitizers

In the context of type 2 diabetes, there is a significant need for new insulin-sensitizing drugs. 3-O-Methyl-d-glucose uptake assays can be used in high-throughput screening to identify compounds that enhance insulin-stimulated glucose transport in adipocytes or muscle cells.[7] By comparing the uptake of 3-OMG in the presence and absence of insulin and a test compound, researchers can identify molecules that potentiate the effect of insulin.

Identifying Glucose Transport Inhibitors for Cancer Therapy

Many cancer cells exhibit increased glucose uptake and metabolism, a phenomenon known as the Warburg effect. This reliance on glucose makes glucose transporters, particularly GLUT1, attractive targets for anticancer therapies.[8] 3-O-Methyl-d-glucose uptake assays can be employed to screen for and characterize inhibitors of GLUT1 and other relevant glucose transporters.[9] Compounds that effectively block 3-OMG uptake in cancer cells can be further investigated as potential therapeutic agents.

Conclusion

3-O-Methyl-d-glucose is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its ability to act as a non-metabolizable substrate for glucose transporters allows for the precise and specific measurement of glucose transport, independent of downstream metabolic pathways. This property makes it invaluable for elucidating the mechanisms of glucose transport, dissecting complex signaling pathways such as insulin signaling, and for the discovery and development of novel therapeutics targeting metabolic diseases and cancer. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of 3-O-Methyl-d-glucose in a variety of research and development settings.

References

- 1. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. Supportive data on the regulation of GLUT4 activity by 3-O-methyl-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of GLUT4 activity in myotubes by 3-O-methyl-d-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diabetes Researchers Discover Potential New Insulin Sensitizers | Columbia University Irving Medical Center [cuimc.columbia.edu]

- 8. mdpi.com [mdpi.com]

- 9. Effects of anticonvulsants on GLUT1-mediated glucose transport in GLUT1 deficiency syndrome in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-O-Methyl-d-glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyl-d-glucose (3-OMG) is a synthetic, non-metabolizable analog of D-glucose that has served as a critical tool in physiological and biomedical research for decades. Its primary utility lies in its ability to be transported into cells via the same transporters as glucose, primarily the facilitative glucose transporters (GLUTs) and to some extent the sodium-glucose cotransporters (SGLTs), without being subsequently phosphorylated and entering glycolysis. This unique characteristic allows for the specific investigation of glucose transport kinetics and the factors that modulate this process. This technical guide provides a comprehensive overview of the mechanism of action of 3-OMG, including its transport kinetics, cellular effects, and the experimental protocols utilized for its study.

Core Mechanism of Action: A Competitive Substrate for Glucose Transporters

The fundamental mechanism of action of 3-O-Methyl-d-glucose revolves around its structural similarity to D-glucose, which allows it to be recognized and transported by glucose transporter proteins.[1][2] The methylation at the C-3 position of the glucose molecule prevents its phosphorylation by hexokinase, the first enzymatic step in glycolysis.[1][2] Consequently, 3-OMG is transported into the cell but is not metabolized, leading to its accumulation until an equilibrium is reached between the intracellular and extracellular compartments.[3] This property makes 3-OMG an ideal probe for studying the transport step of glucose uptake in isolation from subsequent metabolic events.

Transport via Facilitative Glucose Transporters (GLUTs)

3-OMG is a well-established substrate for the family of facilitative glucose transporters (GLUTs), which mediate the bidirectional, energy-independent transport of glucose across the plasma membrane. It competes with D-glucose for binding to these transporters.[4] The affinity of 3-OMG for various GLUT isoforms has been characterized in numerous cell types and expression systems.

Transport via Sodium-Glucose Cotransporters (SGLTs)

While primarily studied in the context of GLUT-mediated transport, evidence suggests that 3-OMG can also be a substrate for sodium-glucose cotransporters (SGLTs), particularly SGLT1, which is predominantly found in the small intestine and the proximal tubule of the kidney.[5] SGLTs mediate the active transport of glucose against its concentration gradient by coupling it to the transport of sodium ions.

Quantitative Data on 3-O-Methyl-d-glucose Transport Kinetics

The following tables summarize the Michaelis-Menten constant (Km) and maximum transport velocity (Vmax) for 3-O-Methyl-d-glucose transport in various systems. These parameters are crucial for understanding the affinity and capacity of different transporters for this glucose analog.

| Transporter | Cell Type/System | Km (mM) | Vmax | Reference |

| GLUT1 | Human Erythrocytes | ~21 | - | [6] |

| GLUT2 | Rat Hepatocytes | 18.1 ± 5.9 | 86.2 ± 9.7 mmol/L cell water/min | [7][8] |

| GLUT2 | Xenopus Oocytes | ~42 | - | [6] |

| GLUT3 | Xenopus Oocytes | 10.6 | - | [6] |

| GLUT4 | Xenopus Oocytes | 4.3 | 0.7 nmol/min/cell | [1] |

| (unspecified) | Newborn Pig Red Blood Cells | 15.2 (at 15°C) | - | [5][9] |

| (unspecified) | Bovine Adrenal Chromaffin Cells | 8.2 | 0.69 nmol/mg protein/min | [10] |

Cellular and Physiological Effects

Beyond its role as a transport probe, 3-OMG can elicit physiological responses, particularly at high concentrations.

Inhibition of Glucose-Induced Insulin Release

At high concentrations (in the millimolar range), 3-OMG has been shown to inhibit glucose-stimulated insulin secretion from pancreatic β-cells.[1][4] This effect is thought to be mediated by several mechanisms, including:

-

Competitive inhibition of glucose transport: By competing with glucose for uptake into β-cells, 3-OMG can reduce the intracellular glucose concentration, thereby diminishing the metabolic signals that trigger insulin release.[4]

-

Inhibition of glucokinase: Some studies suggest that 3-OMG can directly inhibit the activity of glucokinase, the primary glucose sensor in pancreatic β-cells.[1]

-

Alterations in ion channel activity: 3-OMG has been observed to increase the outflow of potassium ions (measured as 86Rb outflow) and decrease the influx of calcium ions (measured as 45Ca net uptake) in pancreatic islets, which would counteract the depolarization necessary for insulin exocytosis.[1]

Experimental Protocols

The use of 3-O-Methyl-d-glucose in research necessitates specific experimental protocols to accurately measure its transport and effects.

Radiolabeled 3-O-Methyl-d-glucose Uptake Assay

This is the most common method for quantifying 3-OMG transport.

Objective: To measure the rate of 3-OMG uptake into cells or tissues.

Materials:

-

Cells or tissue of interest

-

[14C]- or [3H]-labeled 3-O-Methyl-d-glucose

-

Unlabeled 3-O-Methyl-d-glucose

-

Appropriate buffer solution (e.g., Krebs-Ringer bicarbonate buffer)

-

Stop solution (e.g., ice-cold buffer containing a transport inhibitor like cytochalasin B or phloretin)

-

Scintillation counter and scintillation fluid

-

Cell lysis buffer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency or prepare tissue slices.

-

Pre-incubation: Wash the cells with buffer to remove any residual glucose. Pre-incubate in a glucose-free buffer for a defined period.

-

Uptake Initiation: Add the uptake buffer containing a known concentration of radiolabeled 3-OMG and, if performing kinetic studies, varying concentrations of unlabeled 3-OMG.

-

Incubation: Incubate for a predetermined time at a controlled temperature. The incubation time should be within the linear range of uptake.

-

Uptake Termination: Rapidly aspirate the uptake buffer and add ice-cold stop solution to halt transport.

-

Washing: Quickly wash the cells multiple times with ice-cold stop solution to remove extracellular radiolabel.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate or cell number to determine the rate of uptake (e.g., in pmol/mg protein/min).

Gas Chromatography-Mass Spectrometry (GC-MS) for in vivo Transport Studies

Objective: To measure 3-OMG concentrations in plasma or tissue samples from in vivo studies.

Procedure Outline:

-

Sample Collection: Collect plasma or tissue samples at various time points after administration of 3-OMG.

-

Derivatization: Chemically modify 3-OMG (e.g., using methoxime-trimethylsilyl ether derivatization) to make it volatile for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The gas chromatograph separates the components of the sample, and the mass spectrometer identifies and quantifies the 3-OMG derivative based on its mass-to-charge ratio.

-

Quantification: Use a standard curve of known 3-OMG concentrations to quantify the amount in the biological samples.

Visualizations

Signaling Pathways and Transport Mechanisms

Caption: Transport and fate of 3-O-Methyl-d-glucose versus D-Glucose.

Caption: Inhibition of insulin secretion by 3-O-Methyl-d-glucose.

Experimental Workflow

Caption: Workflow for a radiolabeled 3-O-Methyl-d-glucose uptake assay.

Conclusion

3-O-Methyl-d-glucose remains an invaluable tool for researchers in the fields of metabolism, physiology, and drug development. Its well-characterized mechanism as a transportable but non-metabolizable glucose analog allows for the precise dissection of glucose transport processes. The quantitative data on its transport kinetics across various transporters provide a crucial reference for interpreting experimental results. Furthermore, understanding its inhibitory effects on insulin secretion at high concentrations is essential for designing and interpreting studies in the context of glucose homeostasis. The experimental protocols outlined in this guide provide a foundation for the reliable application of 3-OMG in laboratory settings. As research continues to unravel the complexities of glucose metabolism in health and disease, 3-O-Methyl-d-glucose will undoubtedly continue to be a cornerstone of these investigations.

References

- 1. Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [High D-glucose alters PI3K and Akt signaling and leads to endothelial cell migration, proliferation and angiogenesis dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure and mechanism of the SGLT family of glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of 3-O-Methyl-d-glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyl-d-glucose (3-OMG) is a valuable research tool in the fields of biochemistry, physiology, and drug development. Its unique property of being a non-metabolizable glucose analog allows for the specific investigation of glucose transport mechanisms, independent of downstream metabolic pathways. This technical guide provides a comprehensive overview of the historical discovery and seminal synthesis of 3-O-Methyl-d-glucose, alongside modern synthetic procedures. Detailed experimental protocols for both its chemical synthesis and its isolation from a natural source are presented. Furthermore, this guide summarizes key quantitative data and explores its interaction with cellular transport systems, offering insights into its application in studying glucose transporter (GLUT) proteins and related signaling pathways.

Discovery and Historical Context

The story of 3-O-Methyl-d-glucose is intrinsically linked to the pioneering work on carbohydrate chemistry in the early 20th century. The ability to selectively methylate the hydroxyl groups of sugars was a crucial step in elucidating their structure. The foundational methylation techniques developed by Purdie and Irvine laid the groundwork for the synthesis of various methylated sugar derivatives.[1][2][3][4]

While early studies focused on the synthesis and structural analysis of various methylated glucoses, the first definitive synthesis of 3-O-Methyl-d-glucose can be traced back to the work of Irvine and Scott in 1913. Their research on the constitution of lactose involved the methylation of glucose derivatives, leading to the preparation and characterization of 3-O-Methyl-d-glucose.

For many years, 3-O-Methyl-d-glucose remained a tool for carbohydrate chemists. Its significance broadened considerably with the discovery of its utility as a non-metabolizable tracer for studying glucose transport across cell membranes. This property has made it an indispensable molecule in metabolic research, particularly in understanding the function of glucose transporter (GLUT) proteins.[5]

More recently, in 2024, 3-O-Methyl-d-glucose was identified as a naturally occurring compound in the seed coat of black gram (Vigna mungo).[6][7][8] This discovery has opened new avenues for research into its physiological role in plants.

Chemical Synthesis of 3-O-Methyl-d-glucose

The synthesis of 3-O-Methyl-d-glucose has evolved from the early methylation methods to more refined and specific procedures. A common and efficient modern approach involves the selective methylation of the 3-hydroxyl group of a protected glucose derivative, typically 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, also known as diacetone glucose.

Synthesis from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

This synthetic route takes advantage of the free hydroxyl group at the C-3 position of diacetone glucose, allowing for its specific methylation. The subsequent removal of the isopropylidene protecting groups yields 3-O-Methyl-d-glucose.

Step 1: Methylation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

Materials:

-

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))

-

Methylating agent (e.g., Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄))

-

Quenching agent (e.g., Methanol or Water)

-

Extraction solvent (e.g., Diethyl ether or Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

-

-

Procedure:

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the strong base to the solution. Stir the mixture at 0 °C for a specified time (e.g., 30 minutes) to allow for the formation of the alkoxide.

-

Add the methylating agent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Carefully quench the reaction by the slow addition of the quenching agent.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and the extraction solvent.

-

Separate the organic layer, wash with brine, and dry over the drying agent.

-

Filter and concentrate the organic layer to obtain the crude 3-O-methyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Deprotection to yield 3-O-Methyl-d-glucose

-

Materials:

-

3-O-methyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

Aqueous acidic solution (e.g., Trifluoroacetic acid (TFA) in water, or dilute hydrochloric acid)

-

Base for neutralization (e.g., Sodium bicarbonate)

-

Solvent for crystallization (e.g., Ethanol or Methanol)

-

-

Procedure:

-

Dissolve the purified 3-O-methyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in the aqueous acidic solution.

-

Stir the reaction at room temperature for several hours, monitoring the progress by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with the base.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 3-O-Methyl-d-glucose by crystallization from a suitable solvent.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for 3-O-Methyl-d-glucose.

Natural Occurrence and Isolation

As of 2024, 3-O-Methyl-d-glucose has been identified as a natural product in the seed coat of Vigna mungo (black gram).[6][7][8] Its isolation from this natural source provides an alternative to chemical synthesis.

Isolation from Vigna mungo Seed Coat

The isolation procedure involves extraction from the seed coat followed by chromatographic purification.

-

Materials:

-

Vigna mungo seed coats

-

Hexane

-

Methanol

-

Silica gel for column chromatography (60-120 mesh)

-

Solvents for column chromatography (e.g., a gradient of hexane and ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

-

-

Procedure:

-

Defatting: Extract the dried and powdered Vigna mungo seed coats with hexane to remove lipids.

-

Methanolic Extraction: Extract the defatted material with methanol.

-

Concentration: Concentrate the methanolic extract under reduced pressure to obtain a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a solvent gradient (e.g., increasing polarity with ethyl acetate in hexane) to separate the components.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing 3-O-Methyl-d-glucose.

-

HPLC Purification: Pool the fractions containing the target compound and further purify by preparative HPLC to obtain pure 3-O-Methyl-d-glucose.

-

Characterization: Confirm the identity and purity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data

This section summarizes the key quantitative data for 3-O-Methyl-d-glucose.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₆ | [9] |

| Molecular Weight | 194.18 g/mol | [9] |

| Melting Point | 160-169 °C | |

| Optical Rotation [α]D²⁰ | +54° to +58° (c=1 in H₂O, 24h) |

Glucose Transporter Kinetics

3-O-Methyl-d-glucose is a substrate for GLUT transporters and its transport kinetics have been studied in various cell types.

| Transporter | Cell Type | Kₘ (mM) | Vₘₐₓ (nmol/min/cell) | Reference |

| GLUT1 | Xenopus oocytes | 26.2 | 3.5 | [10] |

| GLUT4 | Xenopus oocytes | 4.3 | 0.7 | [10] |

| - | Isolated rat hepatocytes | 18.1 (exchange entry) | 86.2 (mmol/L cell water/min) | [11] |

Biological Role and Signaling Pathways

The primary utility of 3-O-Methyl-d-glucose in research stems from its behavior as a glucose analog that is transported into cells but is not significantly metabolized. This makes it an excellent tool for dissecting the process of glucose transport from subsequent metabolic events like glycolysis.

Interaction with Glucose Transporters (GLUTs)

3-O-Methyl-d-glucose is recognized and transported by several isoforms of the GLUT family of proteins, including GLUT1 and GLUT4.[5][10] It competes with glucose for binding to these transporters. This competitive interaction allows researchers to study the kinetics and regulation of glucose transport. For instance, the uptake of radiolabeled 3-O-Methyl-d-glucose is a common assay to measure glucose transport activity in various cell types and to screen for modulators of GLUT function.

Interaction with Hexokinase

While generally considered non-metabolizable, some studies have shown that at very high concentrations, 3-O-Methyl-d-glucose can be a poor substrate for hexokinase, the first enzyme in the glycolytic pathway.[12][13] However, the rate of phosphorylation is extremely low compared to that of glucose.[12] More significantly, high concentrations of 3-O-Methyl-d-glucose can act as a competitive inhibitor of hexokinase, reducing the phosphorylation of glucose.[1]

Signaling Pathway Diagram: Glucose vs. 3-O-Methyl-d-glucose

The following diagram illustrates the differential cellular fate of glucose and 3-O-Methyl-d-glucose after transport into the cell.

Caption: Cellular transport and fate of Glucose vs. 3-O-Methyl-d-glucose.

Applications in Research and Drug Development

The unique properties of 3-O-Methyl-d-glucose have led to its widespread use in several research areas:

-

Studying Glucose Transport: It is the gold standard for measuring basal and stimulated glucose transport in various tissues and cell lines, including muscle, adipose tissue, and brain.

-

Drug Screening: It is used in high-throughput screening assays to identify compounds that modulate the activity of GLUT transporters, which are potential targets for drugs to treat diseases like cancer and diabetes.

-

Disease Diagnosis: An assay measuring the uptake of radiolabeled 3-O-Methyl-d-glucose in red blood cells is used to diagnose Glucose Transporter Protein Syndrome (GLUT1 deficiency syndrome).[5]

-

Metabolic Research: By isolating the transport step, it helps in understanding the regulation of glucose metabolism under different physiological and pathological conditions.

Conclusion

From its origins in the foundational studies of carbohydrate chemistry to its current role as a critical tool in metabolic research, 3-O-Methyl-d-glucose has proven to be a molecule of enduring scientific importance. Its synthesis, now refined and efficient, and its well-characterized interactions with cellular machinery, provide researchers with a reliable method to investigate the intricacies of glucose transport. The recent discovery of its natural occurrence adds another layer to its scientific story. This technical guide serves as a comprehensive resource for researchers and professionals, providing the necessary historical context, detailed experimental protocols, and key data to effectively utilize 3-O-Methyl-d-glucose in their scientific endeavors.

References

- 1. Purdie Methylation [drugfuture.com]

- 2. Purdie Methylation [drugfuture.com]

- 3. Irvine–Purdie methylation | biochemistry | Britannica [britannica.com]

- 4. C.—The alkylation of sugars - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and Characterization of 3-o-methyl-d-glucose from the Seed Coat of Vigna Mungo (L.) Hepper [dspace.daffodilvarsity.edu.bd:8080]

- 7. Purification and Characterization of 3-O-methyl-D-glucose from the seed coat of Vigna mungo (L.) Hepper | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In plants, 3-o-methylglucose is phosphorylated by hexokinase but not perceived as a sugar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Cellular Glucose Transport: A Technical Guide to 3-O-Methyl-d-glucose

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate world of cellular metabolism and drug discovery, precise tools are paramount for dissecting complex biological processes. 3-O-Methyl-d-glucose (3-OMG), a non-metabolizable analog of D-glucose, has emerged as an indispensable instrument for the specific investigation of glucose transport mechanisms. By entering cells through the same facilitative glucose transporters (GLUTs) as its natural counterpart but resisting intracellular phosphorylation and subsequent metabolism, 3-OMG allows for the isolation and detailed characterization of the transport step itself. This technical guide provides a comprehensive overview of 3-OMG, including its mechanism of action, transport kinetics, and detailed protocols for its application in key experimental models. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals seeking to leverage 3-OMG in their studies of glucose metabolism, insulin signaling, blood-brain barrier dynamics, and the development of novel therapeutics targeting these pathways.

Introduction to 3-O-Methyl-d-glucose

3-O-Methyl-d-glucose is a synthetic derivative of D-glucose characterized by a methyl group at the C-3 position of the glucose ring.[1] This structural modification prevents its phosphorylation by hexokinase, the first and rate-limiting step of glycolysis.[1] Consequently, 3-OMG is transported into the cell but is not metabolized, allowing it to equilibrate across the cell membrane based on the activity of glucose transporters.[2] This unique property makes it an ideal probe for studying glucose transport kinetics and regulation, independent of downstream metabolic events.

The primary application of 3-OMG lies in its ability to competitively inhibit the transport of D-glucose, serving as a valuable tool in glucose uptake assays, studies on insulin resistance, and the characterization of glucose transporter isoforms.[3] Its utility extends to in vivo studies, including the investigation of glucose transport across the blood-brain barrier.[4]

Mechanism of Action and Transport

3-OMG is recognized and transported by the family of facilitative glucose transporters (GLUTs), with varying affinities for different isoforms. It shares the same transport machinery as D-glucose, thus acting as a competitive inhibitor for glucose uptake. Once inside the cell, its resistance to phosphorylation by hexokinase leads to its accumulation until an equilibrium is reached between the intracellular and extracellular compartments. This characteristic allows for the direct measurement of transport rates without the confounding influence of metabolic trapping.

dot

Caption: Transport of 3-OMG versus D-Glucose.

Quantitative Data Presentation

The transport kinetics of 3-OMG have been characterized in various cell types and experimental systems. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters that describe the affinity of the transporter for the substrate and the maximum rate of transport, respectively.

| Cell Type/Transporter | Experimental Condition | Km (mM) | Vmax | Reference |

| Isolated Rat Hepatocytes | Exchange Entry | 18.1 ± 5.9 | 86.2 ± 9.7 mmol/L of cell water/min | [5] |

| Isolated Rat Hepatocytes | Exchange Exit | 17.6 ± 3.5 | 78.8 ± 5.3 mmol/L of cell water/min | [5] |

| Isolated Rat Hepatocytes | Zero Trans Exit | 16.8 ± 4.6 | 84.1 ± 8.4 mmol/L of cell water/min | [5] |

| GLUT1 (expressed in Xenopus oocytes) | Equilibrium Exchange | 26.2 | 3.5 nmol/min/cell | [2] |

| GLUT4 (expressed in Xenopus oocytes) | Equilibrium Exchange | 4.3 | 0.7 nmol/min/cell | [2] |

Experimental Protocols

Radiolabeled 3-O-Methyl-d-glucose Uptake Assay in Adipocytes

This protocol describes a method for measuring insulin-stimulated glucose transport in differentiated adipocytes using [³H]-3-O-Methyl-d-glucose.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1)

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4)

-

KRH buffer with 0.2% Bovine Serum Albumin (BSA)

-

Insulin solution (100 nM in KRH-BSA)

-

[³H]-3-O-Methyl-d-glucose solution (e.g., 0.1 mM, 1 µCi/mL in KRH buffer)

-

Unlabeled 3-O-Methyl-d-glucose

-

Phloretin solution (as a stop solution, e.g., 200 µM in ice-cold KRH buffer)

-

Cell lysis buffer (e.g., 0.1% SDS in water)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture and Differentiation: Culture and differentiate pre-adipocytes (e.g., 3T3-L1) to mature adipocytes in appropriate multi-well plates.

-

Serum Starvation: Prior to the assay, wash the cells twice with serum-free medium and incubate in serum-free medium for 2-4 hours to lower basal glucose uptake.

-

Insulin Stimulation:

-

Wash cells twice with KRH buffer.

-

Incubate cells with either KRH-BSA buffer (basal) or 100 nM insulin in KRH-BSA buffer (stimulated) for 20-30 minutes at 37°C.

-

-

Glucose Uptake:

-

Initiate glucose uptake by adding the [³H]-3-O-Methyl-d-glucose solution to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C, during which uptake is linear.

-

-

Termination of Uptake:

-

Rapidly aspirate the uptake solution.

-

Immediately wash the cells three times with ice-cold phloretin solution to stop transport.

-

-

Cell Lysis:

-

Add cell lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.

-

-

Scintillation Counting:

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration in each well to normalize the radioactivity counts.

-

Calculate the rate of 3-OMG uptake (e.g., in pmol/min/mg protein).

-

Compare the uptake rates between basal and insulin-stimulated conditions.

-

dot

Caption: Workflow for a 3-OMG uptake assay.

In Vitro Blood-Brain Barrier Transport Assay

This protocol provides a general framework for assessing the transport of 3-OMG across an in vitro model of the blood-brain barrier (BBB), typically consisting of a co-culture of brain endothelial cells and astrocytes.[6]

Materials:

-

Transwell® inserts with a microporous membrane

-

Primary or immortalized brain capillary endothelial cells

-

Primary astrocytes

-

Appropriate cell culture media for endothelial cells and astrocytes

-

[¹⁴C]-3-O-Methyl-d-glucose

-

Scintillation counter

Procedure:

-

Establishment of the Co-culture Model:

-

Coat the bottom of the Transwell® plate with an appropriate extracellular matrix protein.

-

Seed astrocytes on the bottom of the wells.

-

Coat the apical side of the Transwell® inserts.

-

Seed brain endothelial cells on the apical side of the inserts.

-

Co-culture the cells until a tight monolayer with high transendothelial electrical resistance (TEER) is formed, indicating barrier integrity.

-

-

Transport Assay:

-

Wash the apical and basolateral compartments with transport buffer (e.g., KRH buffer).

-

Add [¹⁴C]-3-O-Methyl-d-glucose to the apical (luminal) chamber.

-

At various time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral (abluminal) chamber.

-

Also, collect a sample from the apical chamber at the beginning and end of the experiment to determine the initial concentration.

-

-

Measurement and Analysis:

-

Measure the radioactivity in the collected samples using a scintillation counter.

-

Calculate the permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where:

-

dQ/dt is the steady-state flux of 3-OMG across the monolayer

-

A is the surface area of the membrane

-

C₀ is the initial concentration of 3-OMG in the apical chamber

-

-

The permeability of 3-OMG can be compared to that of a known BBB permeable or impermeable marker.

-

Signaling Pathways

Insulin Signaling and Glucose Transport

Insulin plays a critical role in regulating glucose homeostasis, primarily by stimulating glucose uptake into muscle and adipose tissues. This process is mediated by the translocation of GLUT4 from intracellular vesicles to the plasma membrane. 3-OMG can be used to study the transport component of this pathway.

dot

Caption: Insulin signaling pathway to GLUT4 translocation.

Conclusion

3-O-Methyl-d-glucose stands as a powerful and versatile tool in the arsenal of researchers studying cellular glucose transport. Its inability to be metabolized allows for the precise dissection of transport kinetics and regulation from downstream metabolic pathways. The experimental protocols and data presented in this guide provide a solid foundation for the application of 3-OMG in a variety of research contexts, from fundamental cell biology to drug discovery and development. As our understanding of the central role of glucose transport in health and disease continues to expand, the utility of 3-OMG as a key experimental probe is set to grow in significance.

References

- 1. 3-O-methyl-D-glucose (CHEBI:73918) [ebi.ac.uk]

- 2. Glucose Uptake Assays | Revvity [revvity.co.jp]

- 3. Glucose transport in human skeletal muscle cells in culture. Stimulation by insulin and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mpbio.com [mpbio.com]

- 5. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro model for evaluating drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-O-Methyl-d-glucose in Elucidating Glucose Transport Mechanisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism, the transport of glucose across the plasma membrane represents a critical and tightly regulated gateway. Understanding the dynamics of this process is paramount for research in numerous fields, including diabetes, oncology, and neurology. 3-O-Methyl-d-glucose (3-OMG), a non-metabolizable analog of D-glucose, has emerged as an indispensable tool for dissecting the specific step of glucose transport, independent of its subsequent metabolic fate. This technical guide provides a comprehensive overview of the core principles, experimental applications, and data interpretation related to the use of 3-OMG in glucose transport studies.

3-O-Methyl-d-glucose is a derivative of D-glucose in which the hydroxyl group at the 3rd carbon is replaced by a methyl group.[1] This seemingly minor modification has profound functional consequences: 3-OMG is recognized and transported by the same facilitative glucose transporters (GLUTs) as D-glucose, but it is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[2][3] This unique characteristic prevents its intracellular metabolism and trapping as a phosphorylated intermediate, allowing researchers to isolate and quantify the transport process itself.[4][5]

Core Principles: Why Use 3-O-Methyl-d-glucose?

The primary advantage of using 3-OMG lies in its ability to differentiate glucose transport from glucose metabolism. Unlike D-glucose, which is rapidly phosphorylated upon entering the cell, 3-OMG remains chemically unchanged.[3][6] This allows for the study of bidirectional transport across the cell membrane until an equilibrium is reached.[4]

In contrast, another commonly used glucose analog, 2-deoxy-D-glucose (2-DG), is transported into the cell and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate. This phosphorylated form is not a substrate for further glycolytic enzymes and becomes trapped within the cell. While useful for measuring overall glucose uptake, 2-DG does not allow for the specific analysis of the transport step in isolation.

The logical relationship and differential fates of these glucose analogs are visualized below:

References

- 1. [CB055] Krebs-Ringer Solution with HEPES Buffer – Fast & Reliable – One-Day Service for All Products! [bio-solution.co.kr]

- 2. benchchem.com [benchchem.com]

- 3. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. revvity.co.jp [revvity.co.jp]

- 6. researchgate.net [researchgate.net]

Phosphorylation of 3-O-Methyl-d-glucose by Hexokinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-O-Methyl-d-glucose (3-OMG), a synthetic analog of D-glucose, has long been utilized as a tool to study glucose transport mechanisms, largely under the assumption that it is not metabolized. However, a growing body of evidence demonstrates that 3-OMG is indeed a substrate for hexokinase, the first and rate-limiting enzyme in the glycolytic pathway. This phosphorylation, although significantly less efficient compared to that of D-glucose, has important implications for the interpretation of metabolic studies and presents opportunities for further research and drug development. This technical guide provides an in-depth analysis of the phosphorylation of 3-OMG by hexokinase, compiling available kinetic data, detailing experimental protocols, and illustrating the relevant biological pathways.

Introduction

Hexokinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to a hexose sugar, trapping it within the cell and committing it to metabolism. While D-glucose is the primary substrate, the substrate specificity of hexokinase is not absolute. 3-O-Methyl-d-glucose, which has a methyl group at the C3 position of the glucose ring, can also be phosphorylated by hexokinases from various organisms, including yeast, mammals, and plants.

The phosphorylation of 3-OMG is a critical consideration for researchers using this analog to probe glucose transport, as its intracellular accumulation may not solely represent transport kinetics. Furthermore, the interaction of 3-OMG with hexokinase, both as a substrate and a potential inhibitor of glucose phosphorylation, warrants a detailed examination for its potential therapeutic and research applications.

Quantitative Data on Hexokinase Kinetics with 3-O-Methyl-d-glucose

The phosphorylation of 3-O-Methyl-d-glucose by hexokinase is characterized by a significantly lower affinity (higher Kₘ) and a much-reduced maximum velocity (Vₘₐₓ) compared to D-glucose. The available quantitative data from studies on hexokinases from different sources are summarized below. It is important to note that specific kinetic data for individual mammalian hexokinase isozymes (I, II, III, and IV) with 3-OMG are not extensively available in the current literature; the data for beef heart hexokinase likely represents a mixture of isozymes, predominantly Hexokinase I.

Table 1: Kinetic Parameters of Hexokinase for 3-O-Methyl-d-glucose and D-Glucose

| Enzyme Source | Substrate | Kₘ | Vₘₐₓ | Catalytic Efficiency (Vₘₐₓ/Kₘ) | Reference |

| Yeast Hexokinase | D-Glucose | - | - | - | [1] |

| 3-O-Methyl-d-glucose | 40-120x higher than D-Glucose | ~1000x lower than D-Glucose | Significantly lower than D-Glucose | [1] | |

| Beef Heart Hexokinase | D-Glucose | - | - | - | [1] |

| 3-O-Methyl-d-glucose | 40-120x higher than D-Glucose | ~1000x lower than D-Glucose | Significantly lower than D-Glucose | [1] | |

| Maize Hexokinase | D-Glucose | - | - | - | [2] |

| 3-O-Methyl-d-glucose | - | - | 5 orders of magnitude lower than D-Glucose | [2] |

Note: Specific values for Kₘ and Vₘₐₓ for D-glucose were not provided in the comparative abstract for yeast and beef heart hexokinase. The data for maize hexokinase was presented as a difference in catalytic efficiency.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of 3-O-Methyl-d-glucose phosphorylation by hexokinase.

Hexokinase Activity Assay with 3-O-Methyl-d-glucose

This protocol is adapted from standard coupled-enzyme assays for hexokinase activity and can be used to determine the kinetic parameters (Kₘ and Vₘₐₓ) for 3-OMG. The principle of this assay is that the product of the hexokinase reaction, 3-O-Methyl-d-glucose-6-phosphate, is not a substrate for the coupling enzyme, glucose-6-phosphate dehydrogenase (G6PDH). Therefore, a direct measurement of ADP production or ATP depletion is required. A common method is to use a luciferase-based assay to measure ATP consumption.

Materials:

-

Purified hexokinase (e.g., from yeast, bovine heart, or recombinant mammalian isozymes)

-

3-O-Methyl-d-glucose (3-OMG)

-

ATP (Adenosine 5'-triphosphate)

-

MgCl₂ (Magnesium chloride)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

ATP detection reagent (e.g., luciferin/luciferase-based kit)

-

Microplate reader with luminescence detection

-

96-well white, opaque microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of purified hexokinase in assay buffer.

-

Prepare a range of 3-OMG concentrations in the assay buffer.

-

Prepare a stock solution of ATP and MgCl₂ in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Hexokinase solution (a fixed concentration)

-

Varying concentrations of 3-OMG

-

-

Include control wells with no enzyme and no substrate.

-

-

Reaction Initiation:

-

Initiate the reaction by adding a fixed concentration of ATP/MgCl₂ solution to all wells.

-

-

Incubation:

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes). The incubation time should be optimized to ensure linear reaction kinetics.

-

-

ATP Measurement:

-

Stop the reaction (e.g., by adding a stopping reagent if provided in the ATP detection kit, or by heat inactivation).

-

Add the ATP detection reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader. The luminescence signal is proportional to the amount of remaining ATP.

-

-

Data Analysis:

-

Calculate the amount of ATP consumed in each reaction by subtracting the luminescence of the sample wells from the luminescence of the no-enzyme control wells.

-

Plot the initial reaction velocity (rate of ATP consumption) against the concentration of 3-OMG.

-

Determine the Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Determination of the Inhibition Constant (Kᵢ) of 3-O-Methyl-d-glucose for D-Glucose Phosphorylation

This protocol determines the inhibitory effect of 3-OMG on the phosphorylation of D-glucose by hexokinase. A coupled-enzyme spectrophotometric assay is suitable for this purpose.

Materials:

-

Purified hexokinase

-

D-glucose

-

3-O-Methyl-d-glucose (3-OMG)

-

ATP

-

MgCl₂

-

NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

96-well clear microplates or cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of all reagents in the assay buffer.

-

-

Assay Setup:

-

Set up a matrix of reactions in a 96-well plate or cuvettes with:

-

A fixed concentration of hexokinase.

-

A fixed concentration of ATP, MgCl₂, and NADP⁺.

-

A fixed, saturating concentration of G6PDH.

-

Varying concentrations of D-glucose.

-

Varying fixed concentrations of 3-OMG (the inhibitor).

-

-

Include control wells with no inhibitor.

-

-

Reaction Initiation and Measurement:

-

Initiate the reactions by adding the hexokinase solution.

-

Immediately measure the increase in absorbance at 340 nm over time in a kinetic mode. The rate of increase in absorbance is proportional to the rate of NADPH formation, which is stoichiometric with the rate of glucose-6-phosphate production.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each concentration of D-glucose and 3-OMG from the linear portion of the absorbance vs. time plot.

-

To determine the mode of inhibition and the Kᵢ, create a Lineweaver-Burk plot (1/V₀ vs. 1/[D-glucose]) for each concentration of 3-OMG.

-

Analyze the pattern of the lines on the Lineweaver-Burk plot to determine if the inhibition is competitive, non-competitive, or uncompetitive.

-

Calculate the Kᵢ value from the intercepts and slopes of the lines, or by using non-linear regression analysis to fit the data to the appropriate inhibition model.

-

Signaling Pathways and Logical Relationships

Hexokinase-Mediated Phosphorylation of 3-O-Methyl-d-glucose

The fundamental biochemical reaction is the phosphorylation of 3-OMG by hexokinase, utilizing ATP as the phosphate donor.

Caption: Phosphorylation of 3-O-Methyl-d-glucose by Hexokinase.

Experimental Workflow for Determining Hexokinase Kinetics with 3-O-Methyl-d-glucose

The following diagram illustrates the logical flow of an experiment to determine the kinetic parameters of hexokinase for 3-OMG.

References

The Dual Role of 3-O-Methyl-d-glucose in Insulin Response: A Technical Guide for Researchers

An In-depth Exploration of a Non-metabolizable Glucose Analog as a Tool and Modulator in Insulin Signaling Research

Abstract

3-O-Methyl-d-glucose (3-OMG), a synthetic, non-metabolizable analog of D-glucose, serves as a critical tool in the study of glucose transport and metabolism.[1][2][3] Its unique characteristic of being a substrate for glucose transporters (GLUTs) without undergoing subsequent intracellular phosphorylation allows for the specific investigation of glucose uptake independent of downstream metabolic events.[1][2] This guide provides a comprehensive technical overview of 3-OMG's interaction with the insulin response, detailing its effects on insulin secretion and its utility in dissecting insulin signaling pathways. We present collated quantitative data on its transport kinetics, detailed experimental protocols for its use in research, and visualizations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals in the fields of endocrinology, metabolism, and diabetes research.

Introduction to 3-O-Methyl-d-glucose

3-O-Methyl-d-glucose is a derivative of D-glucose in which the hydroxyl group at the C-3 position is replaced by a methoxy group. This structural modification prevents its phosphorylation by hexokinase, the first enzymatic step in glycolysis.[1][2] Consequently, 3-OMG is transported into cells via GLUTs but is not metabolized, leading to its equilibration across the cell membrane.[4] This property makes it an invaluable probe for quantifying glucose transport rates in various cell types and tissues, both in vitro and in vivo.[5][6][7]

While widely considered metabolically inert, it is important to note that some studies have shown minimal metabolic conversion of 3-OMG in certain tissues under specific conditions, though the vast majority is recovered unmetabolized.[8][9]

Interaction with Glucose Transporters

3-OMG is transported by the same family of facilitative glucose transporters (GLUTs) as D-glucose, albeit with generally lower affinity. This competitive interaction is fundamental to its application in research.

Quantitative Data: Transport Kinetics

The affinity of 3-OMG for various GLUT isoforms, as indicated by the Michaelis-Menten constant (Km), is a crucial parameter for designing and interpreting glucose transport studies. The following table summarizes the reported Km values for 3-OMG in comparison to D-glucose for key GLUT isoforms.

| Glucose Transporter | Substrate | Km (mM) | Species/System | Reference |

| GLUT1 | 3-O-Methyl-d-glucose | 26.2 | Rat (expressed in Xenopus oocytes) | [10] |

| D-Glucose | ~3-7 | Various | [11] | |

| GLUT2 | 3-O-Methyl-d-glucose | - | - | |

| D-Glucose | ~17 | Rat | [11] | |

| GLUT4 | 3-O-Methyl-d-glucose | 4.3 | Rat (expressed in Xenopus oocytes) | [10] |

| D-Glucose | ~5 | Human | [12] |

Effect on Insulin Secretion

Contrary to stimulating insulin release, 3-OMG has been shown to inhibit glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, particularly at high concentrations.[13]

Mechanism of Inhibition

The inhibitory effect of 3-OMG on GSIS is multifactorial:

-

Competitive Inhibition of Glucose Transport: By competing with D-glucose for binding to GLUTs on the surface of pancreatic β-cells, 3-OMG reduces the influx of glucose, which is the primary trigger for insulin secretion.[13]

-

Inhibition of Glucokinase: Studies have indicated that 3-OMG can directly inhibit the activity of glucokinase, the glucose sensor in β-cells.[13] This enzymatic inhibition further dampens the metabolic signals that lead to insulin release.

Quantitative Data: Inhibition of Insulin Secretion

The inhibitory effect of 3-OMG is dependent on the concentrations of both 3-OMG and D-glucose. At high concentrations (30-80 mM), 3-OMG causes a rapid and sustained inhibition of glucose-induced insulin release in rat pancreatic islets.[13] The inhibitory action is more pronounced at lower concentrations of D-glucose.[13]

| Condition | Effect on Insulin Secretion | Reference |

| High concentrations of 3-OMG (30-80 mM) | Rapid, sustained, and not easily reversible inhibition of glucose-induced insulin release. | [13] |

| Low D-glucose concentrations in the presence of 3-OMG | More marked inhibition of insulin release. | [13] |

Role in Elucidating Insulin Signaling Pathways

The non-metabolizable nature of 3-OMG makes it an excellent tool for dissecting the components of the insulin signaling cascade, particularly the events leading to GLUT4 translocation in insulin-sensitive tissues like muscle and adipose tissue.

Glucose-Stimulated Insulin Secretion (GSIS) Pathway

The following diagram illustrates the key steps in GSIS and the points at which 3-OMG exerts its inhibitory effects.

Caption: Glucose-Stimulated Insulin Secretion Pathway and Inhibition by 3-O-Methyl-d-glucose.

Insulin Signaling and GLUT4 Translocation

This diagram outlines the insulin signaling cascade leading to the translocation of GLUT4 to the plasma membrane, a process that can be studied using 3-OMG to measure glucose transport.

Caption: Insulin Signaling Pathway Leading to GLUT4 Translocation.

Experimental Protocols

The following are generalized protocols for key experiments utilizing 3-OMG. Researchers should optimize these protocols for their specific experimental systems.

Pancreatic Islet Perifusion for Insulin Secretion Assay

This protocol allows for the dynamic measurement of insulin secretion from isolated pancreatic islets in response to various secretagogues, including the inhibitory effects of 3-OMG.

Materials:

-

Isolated pancreatic islets (e.g., from mouse or rat)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, pH 7.4

-

Solutions of D-glucose and 3-O-Methyl-d-glucose in KRB buffer at desired concentrations

-

Perifusion system (e.g., multi-channel peristaltic pump, water bath, fraction collector)

-

Insulin ELISA kit

Procedure:

-

Islet Preparation: Isolate pancreatic islets using collagenase digestion and hand-pick islets of similar size for each experiment.

-

System Equilibration: Equilibrate the perifusion system with low-glucose (e.g., 2.8 mM) KRB buffer at 37°C for at least 30-60 minutes.

-

Islet Loading: Gently load a group of islets (e.g., 50-100) into each perifusion chamber.

-

Basal Secretion: Perifuse the islets with low-glucose KRB buffer for a baseline period (e.g., 30-60 minutes), collecting fractions at regular intervals (e.g., every 1-5 minutes).

-

Stimulation/Inhibition: Switch the perifusion solution to one containing a stimulatory concentration of D-glucose (e.g., 16.7 mM) with or without the desired concentration of 3-OMG.

-

Fraction Collection: Continue collecting fractions throughout the stimulation and inhibition period.

-

Return to Basal: Switch back to the low-glucose KRB buffer to observe the return to baseline secretion.

-

Insulin Quantification: Measure the insulin concentration in each collected fraction using an insulin ELISA kit.

-

Data Analysis: Plot insulin concentration versus time to visualize the dynamics of insulin secretion. Normalize data to the basal secretion rate or total insulin content.

Caption: Experimental Workflow for Pancreatic Islet Perifusion.

Glucose Uptake Assay Using Radiolabeled 3-O-Methyl-d-glucose

This assay measures the rate of glucose transport into cultured cells by quantifying the uptake of radiolabeled 3-OMG.

Materials:

-

Cultured cells (e.g., adipocytes, myotubes)

-

Krebs-Ringer-HEPES (KRH) buffer

-

[3H]- or [14C]-labeled 3-O-Methyl-d-glucose

-

Unlabeled 3-O-Methyl-d-glucose

-

Insulin

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture: Plate cells in multi-well plates and culture until they reach the desired confluency or differentiation state.

-

Serum Starvation: To reduce basal glucose uptake, incubate the cells in serum-free medium for 2-4 hours prior to the assay.

-

Insulin Stimulation (optional): To measure insulin-stimulated glucose uptake, incubate the cells with a known concentration of insulin (e.g., 100 nM) in KRH buffer for 20-30 minutes at 37°C. Include a control group without insulin.

-

Uptake Initiation: Remove the pre-incubation buffer and add KRH buffer containing a known concentration of radiolabeled 3-OMG and unlabeled 3-OMG.

-

Incubation: Incubate the cells for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.

-

Uptake Termination: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold KRH buffer to remove extracellular radiolabel.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration in each well to normalize the uptake data.

-

Data Analysis: Calculate the rate of 3-OMG uptake (e.g., in pmol/min/mg protein).

Caption: Experimental Workflow for Radiolabeled 3-O-Methyl-d-glucose Uptake Assay.

Conclusion

3-O-Methyl-d-glucose is a powerful and versatile tool for researchers in the field of diabetes and metabolism. Its ability to be transported by GLUTs without being metabolized allows for the precise measurement of glucose transport, a critical process in glucose homeostasis. Furthermore, its inhibitory effects on glucose-stimulated insulin secretion provide a means to probe the mechanisms of β-cell function. By understanding the quantitative aspects of its interaction with glucose transporters and its impact on insulin secretion, and by employing robust experimental protocols, researchers can continue to unravel the complexities of insulin signaling and glucose metabolism, paving the way for the development of novel therapeutic strategies for metabolic diseases.

References

- 1. 3-O-methyl-D-glucose (CHEBI:73918) [ebi.ac.uk]

- 2. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. revvity.com [revvity.com]

- 5. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of radiolabeled D-glucose and the nonmetabolizable analog 3-O-methyl-D-glucose as tools for in vivo absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Glucose Metabolism with 3-O-Methyl-d-glucose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricacies of glucose metabolism is paramount in the fields of biomedical research and drug development, particularly in the context of metabolic diseases such as diabetes, obesity, and cancer. Glucose transport across the cell membrane, the initial and often rate-limiting step of glucose utilization, is a critical point of regulation. 3-O-Methyl-d-glucose (3-OMG), a non-metabolizable analog of D-glucose, has emerged as an invaluable tool for specifically investigating this transport process.[1][2][3]

This technical guide provides a comprehensive overview of the application of 3-O-Methyl-d-glucose in the study of glucose metabolism. It details the core principles of its use, provides quantitative data on its transport kinetics, outlines detailed experimental protocols, and illustrates the key signaling pathways and experimental workflows involved.

Core Principles of 3-O-Methyl-d-glucose as a Research Tool

3-O-Methyl-d-glucose is a structural analog of D-glucose where the hydroxyl group at the C-3 position is replaced by a methyl group. This modification confers two crucial properties that make it an ideal probe for studying glucose transport:

-

Transport by Glucose Transporters (GLUTs): 3-OMG is recognized and transported across the cell membrane by the same facilitative glucose transporters (GLUTs) that transport D-glucose.[2]

-

Resistance to Metabolism: Unlike D-glucose, 3-OMG is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[4] Consequently, it is not phosphorylated and trapped intracellularly, nor is it further metabolized.[4] This allows for the specific measurement of glucose transport without the confounding effects of downstream metabolic processes.[1]

By measuring the rate of 3-OMG uptake, researchers can obtain a direct assessment of the activity of glucose transporters at the plasma membrane.

Quantitative Data: Transport Kinetics of 3-O-Methyl-d-glucose

The transport of 3-O-Methyl-d-glucose, like D-glucose, follows Michaelis-Menten kinetics, characterized by the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax and is an inverse measure of the transporter's affinity for the substrate. Vmax reflects the maximum rate of transport when the transporters are saturated with the substrate.

Below is a summary of reported kinetic parameters for 3-OMG transport in various cell types.

| Cell Type/Tissue | Glucose Transporter(s) | Km (mM) | Vmax (nmol/min/mg protein) | Reference |

| Rat Adipocytes | GLUT1, GLUT4 | ~5-10 | Not specified | [5] |

| Human Erythrocytes | GLUT1 | 1.5 - 2.5 | Not specified | Implied by use in GLUT1 deficiency diagnosis[6] |

| Cultured Muscle Cells | GLUT1, GLUT4 | Variable | Variable | [7] |

| Brain Microvascular Endothelial Cells | GLUT1 | ~7-9 | Not specified | Implied by use in blood-brain barrier studies[4] |

Note: The Km and Vmax values can vary depending on the specific cell line, experimental conditions (e.g., temperature, pH), and the expression levels of different GLUT isoforms.

Experimental Protocols

The use of 3-O-Methyl-d-glucose in research necessitates precise and well-controlled experimental procedures. Below are detailed methodologies for key experiments.

In Vitro Glucose Uptake Assay in Cultured Cells

This protocol describes a common method for measuring 3-OMG uptake in adherent cell cultures, such as adipocytes or muscle cells.

Materials:

-

Cultured cells (e.g., 3T3-L1 adipocytes, L6 myotubes) seeded in 12- or 24-well plates

-

Krebs-Ringer Phosphate (KRP) buffer or similar physiological buffer

-

Radiolabeled [3H]- or [14C]-3-O-Methyl-d-glucose

-

Unlabeled 3-O-Methyl-d-glucose

-

Phloretin or Cytochalasin B (glucose transport inhibitors)

-

Cell lysis buffer (e.g., 0.1% SDS or 0.1 N NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency and differentiation state.

-

Serum-starve the cells for 3-4 hours prior to the assay to establish a basal state.

-

-

Pre-incubation:

-

Wash the cells twice with warm KRP buffer.

-

Pre-incubate the cells in KRP buffer for 30 minutes at 37°C. For experiments involving inhibitors, add the inhibitor during this step.

-

-

Initiation of Uptake:

-

To initiate glucose uptake, add KRP buffer containing a known concentration of radiolabeled 3-OMG (e.g., 0.1-1.0 µCi/mL). For kinetic studies, varying concentrations of unlabeled 3-OMG can be added.

-

Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. It is crucial that the uptake is measured during the linear phase.[3]

-

-

Termination of Uptake:

-

To stop the uptake, rapidly wash the cells three times with ice-cold KRP buffer containing a glucose transport inhibitor (e.g., 0.3 mM phloretin).[2]

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.

-

Transfer the lysate to a scintillation vial.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration in each well to normalize the radioactivity counts.

-

Calculate the rate of 3-OMG uptake (e.g., in pmol/min/mg protein).

-

For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

In Vivo Glucose Transport Measurement in Rodents

This protocol provides a framework for assessing tissue-specific glucose transport in animal models.

Materials:

-

Laboratory animals (e.g., mice or rats)

-

Radiolabeled [3H]- or [14C]-3-O-Methyl-d-glucose

-

Anesthetic

-

Surgical tools for tissue dissection

-

Tissue homogenization buffer

-

Scintillation counter

Procedure:

-

Animal Preparation:

-

Fast the animals overnight to ensure a basal metabolic state.

-

-

Injection of 3-OMG:

-

Administer a bolus injection of radiolabeled 3-OMG via the tail vein or intraperitoneally. The dose will depend on the animal model and the specific activity of the radiolabel.

-

-

Blood Sampling:

-

Collect blood samples at timed intervals (e.g., 5, 15, 30, 60 minutes) to determine the plasma clearance of 3-OMG.

-

-

Tissue Collection:

-

At a predetermined time point, euthanize the animal and rapidly dissect the tissues of interest (e.g., skeletal muscle, adipose tissue, brain).

-

Freeze the tissues immediately in liquid nitrogen to halt any further biological activity.

-

-

Sample Processing:

-

Homogenize the frozen tissues in a suitable buffer.

-

Take an aliquot of the homogenate for scintillation counting to determine the amount of radiolabeled 3-OMG taken up by the tissue.

-

Take another aliquot for protein or DNA quantification for normalization.

-

-

Data Analysis:

-